Phosphoric acid, diethyl 1-ethyl-1,2-dihydro-6-methyl-2-oxo-4-pyridinyl ester
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Overview
Description
Phosphoric acid, diethyl 1-ethyl-1,2-dihydro-6-methyl-2-oxo-4-pyridinyl ester is a chemical compound with a complex structure that includes a phosphoric acid ester and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, diethyl 1-ethyl-1,2-dihydro-6-methyl-2-oxo-4-pyridinyl ester typically involves the esterification of phosphoric acid with the corresponding alcohol. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired ester. One common method involves the reaction of diethyl phosphite with 1-ethyl-1,2-dihydro-6-methyl-2-oxo-4-pyridinecarboxylic acid under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, diethyl 1-ethyl-1,2-dihydro-6-methyl-2-oxo-4-pyridinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted esters.
Scientific Research Applications
Phosphoric acid, diethyl 1-ethyl-1,2-dihydro-6-methyl-2-oxo-4-pyridinyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of phosphoric acid, diethyl 1-ethyl-1,2-dihydro-6-methyl-2-oxo-4-pyridinyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release phosphoric acid, which can then participate in various biochemical pathways. The pyridinyl group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: This compound shares a similar pyridinyl structure but differs in its ester groups and overall reactivity.
Phosphoric acid esters: Other esters of phosphoric acid, such as monoalkyl and trialkyl esters, have different chemical properties and applications.
Uniqueness
Phosphoric acid, diethyl 1-ethyl-1,2-dihydro-6-methyl-2-oxo-4-pyridinyl ester is unique due to its specific combination of a phosphoric acid ester and a pyridinyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
22787-59-3 |
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Molecular Formula |
C12H20NO5P |
Molecular Weight |
289.26 g/mol |
IUPAC Name |
diethyl (1-ethyl-2-methyl-6-oxopyridin-4-yl) phosphate |
InChI |
InChI=1S/C12H20NO5P/c1-5-13-10(4)8-11(9-12(13)14)18-19(15,16-6-2)17-7-3/h8-9H,5-7H2,1-4H3 |
InChI Key |
AYXQWRXUZXCDEW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=CC1=O)OP(=O)(OCC)OCC)C |
Origin of Product |
United States |
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